molecular formula C14H19NO B6299837 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 851053-83-3

2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B6299837
CAS No.: 851053-83-3
M. Wt: 217.31 g/mol
InChI Key: LSAHORSUMKENFU-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a tert-butyl group, a prop-2-en-1-ylamino group, and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the cyclohexa-2,4-dien-1-one core: This can be achieved through a series of reactions including aldol condensation and subsequent cyclization.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Attachment of the prop-2-en-1-ylamino group: This can be done through nucleophilic substitution reactions using appropriate amine precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.

    tert-Butylbenzene: Used as a solvent and intermediate in organic synthesis.

    2-tert-Butyl-4,6-dimethylphenol: Utilized as an antioxidant and UV stabilizer.

Uniqueness

2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-tert-butyl-6-(prop-2-enyliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-5-9-15-10-11-7-6-8-12(13(11)16)14(2,3)4/h5-8,10,16H,1,9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSAHORSUMKENFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50827047
Record name 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50827047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851053-83-3
Record name 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50827047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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